1-Benzyloxy-2-isocyano-benzene
Overview
Description
1-Benzyloxy-2-isocyano-benzene is an organic compound with the molecular formula C14H11NO. It is characterized by the presence of a benzyloxy group and an isocyano group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-2-isocyano-benzene can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with benzyl bromide to form 2-benzyloxyaniline. This intermediate is then treated with phosgene or a similar reagent to introduce the isocyano group, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and isocyanation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-2-isocyano-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyloxy derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Benzyloxy derivatives with oxidized functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyloxy-2-isocyano-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyloxy-2-isocyano-benzene involves its interaction with various molecular targets. The isocyano group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and protein modifications. The benzyloxy group can also participate in various chemical reactions, further expanding the compound’s utility in research.
Comparison with Similar Compounds
1-Benzyloxy-2-aminobenzene: Similar structure but with an amino group instead of an isocyano group.
1-Benzyloxy-2-nitrobenzene: Contains a nitro group, leading to different reactivity.
1-Benzyloxy-2-hydroxybenzene: Features a hydroxy group, affecting its chemical behavior.
Uniqueness: 1-Benzyloxy-2-isocyano-benzene is unique due to the presence of both benzyloxy and isocyano groups, which confer distinct reactivity patterns. The isocyano group, in particular, is less common in organic compounds and provides unique opportunities for chemical modifications and interactions.
Properties
IUPAC Name |
1-isocyano-2-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJCCDZQKLSBHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408566 | |
Record name | 2-benzyloxyphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86652-64-4 | |
Record name | 2-benzyloxyphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(Benzyloxy)phenyl]imino}methylidene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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